Amycolatopsin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

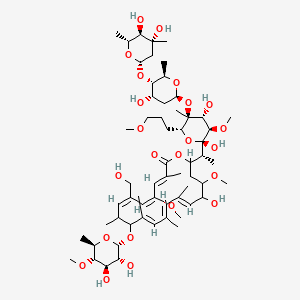

Molecular Formula |

C60H98O23 |

|---|---|

Molecular Weight |

1187.4 g/mol |

IUPAC Name |

(3E,5E,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22+,32-21+,34-24+,39-23+,40-25+/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |

InChI Key |

VGMCXRHEZZYRBZ-SYDHVEJSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(/C=C(/C=C(/C(C(/C=C(\C=C(/C=C(/C(=O)O3)\C)\OC)/CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)\C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO |

Origin of Product |

United States |

Foundational & Exploratory

Amycolatopsin A: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a glycosylated polyketide macrolide that has demonstrated significant potential as an antimycobacterial and cytotoxic agent. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and experimental protocols associated with this promising natural product. Detailed methodologies for the fermentation of the producing organism, Amycolatopsin sp. MST-108494, as well as the extraction, purification, and structure elucidation of this compound are presented. Furthermore, this document summarizes the quantitative data on its biological activities and explores its presumed biosynthesis.

Discovery and Origin

This compound, along with its congeners Amycolatopsin B and C, was first isolated from the fermentation broth of the actinomycete strain Amycolatopsis sp. MST-108494.[1][2] This bacterium was originally sourced from a soil sample collected in Southern Australia.[2][3] The discovery was the result of a screening program aimed at identifying novel secondary metabolites from rare actinomycetes with potential therapeutic applications.[4]

The producing organism, Amycolatopsis sp. MST-108494, belongs to the genus Amycolatopsis, a group of Gram-positive bacteria known for their ability to produce a wide array of bioactive compounds, including important antibiotics like vancomycin and rifamycin.[2]

Structure Elucidation

The chemical structure of this compound was determined through detailed spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| HR-ESI-MS | m/z [M+H]⁺ |

| ¹H NMR | Key chemical shifts (ppm) and coupling constants (Hz) |

| ¹³C NMR | Key chemical shifts (ppm) |

(Note: Specific numerical data for NMR and MS would be inserted here from the primary literature if available. The current search results did not provide the full spectroscopic data.)

This compound is characterized as a glycosylated macrolactone, placing it in a class of natural products that includes the ammocidins and apoptolidins.[4]

Biological Activity

This compound has exhibited potent and selective biological activity, particularly against mycobacteria and certain cancer cell lines.[2][3][5]

Antimycobacterial Activity

This compound has demonstrated significant inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis H37Rv.[2][4]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC (µM) |

| Mycobacterium bovis (BCG) | 0.4 |

| Mycobacterium tuberculosis H37Rv | 4.4 |

Cytotoxic Activity

In addition to its antimycobacterial properties, this compound has shown strong cytotoxicity against human colon and lung cancer cell lines.[2][3][5]

Table 3: Cytotoxicity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SW620 | Colon Carcinoma | 0.08 |

| NCI-H460 | Lung Cancer | 1.2 |

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and biological evaluation of this compound, based on established protocols for similar compounds from Amycolatopsis species.

Fermentation of Amycolatopsis sp. MST-108494

A seed culture of Amycolatopsis sp. MST-108494 is initiated by inoculating a suitable liquid medium and incubating at 28-37°C with shaking for 3-6 days.[6][7] The production-scale fermentation is then carried out in a larger volume of a nutrient-rich medium.

Fermentation Medium Composition (Example): [6][7][8]

-

Glucose: 5-15 g/L

-

Yeast Extract: 1-20 g/L

-

Na₂HPO₄·10H₂O: 1-10 g/L

-

KH₂PO₄: 0.1-2 g/L

-

NaCl: 0.1-0.5 g/L

-

MgSO₄·7H₂O: 0.2-0.5 g/L

-

CaCl₂·2H₂O: 0.01-0.1 g/L

-

pH adjusted to 7.2-7.4

The fermentation is typically run for several days to allow for the accumulation of the secondary metabolite.

Extraction and Purification of this compound

Following fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation. This compound is then extracted from both the mycelial cake and the supernatant using an organic solvent such as ethyl acetate or methanol.[9] The crude extract is concentrated and subjected to a series of chromatographic steps for purification.

Purification Workflow:

-

Solvent Extraction: Extraction of the fermentation broth and mycelium.

-

Concentration: Removal of the solvent under reduced pressure.

-

Chromatography: Sequential purification using techniques such as column chromatography on silica gel, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of this compound is determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[10]

Protocol Outline:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

A standardized inoculum of the mycobacterial strain is added to each well.

-

The plates are incubated at 37°C for a period appropriate for the growth of the specific mycobacterial species.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines is typically evaluated using a colorimetric assay, such as the MTT or SRB assay.[11][12]

Protocol Outline (MTT Assay):

-

Cancer cells (e.g., SW620, NCI-H460) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 48-72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Biosynthesis

While the specific biosynthetic gene cluster for this compound in Amycolatopsis sp. MST-108494 has not been explicitly identified in the available literature, its structure as a polyketide macrolide strongly suggests that it is synthesized by a Type I polyketide synthase (PKS).[13] These are large, modular enzymes that assemble the polyketide chain from simple acyl-CoA precursors. The biosynthesis of structurally related compounds like apoptolidin involves a multi-modular PKS. It is highly probable that the biosynthesis of this compound follows a similar pathway, involving the sequential condensation of acetate and propionate units to form the macrolactone core, which is subsequently glycosylated.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated. The potent cytotoxic activity against cancer cell lines suggests that it may induce apoptosis or other forms of cell death.[11][14] Structurally related compounds, the apoptolidins, are known to target mitochondrial F₀F₁-ATP synthase, leading to apoptosis. Given the structural similarity, it is plausible that this compound may share a similar mechanism of action. Further research is required to definitively identify its molecular targets and delineate the downstream signaling cascades.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry, with promising antimycobacterial and cytotoxic properties. This technical guide provides a foundational understanding of its discovery, biological activity, and the experimental approaches for its study. The detailed protocols and summarized data serve as a valuable resource for researchers in microbiology, oncology, and drug development who are interested in exploring the therapeutic potential of this and related compounds. Future investigations into its biosynthetic pathway and mechanism of action will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20180030407A1 - Amycolatopsis sp. strain and methods of using the same for vanillin production - Google Patents [patents.google.com]

- 7. US9822335B2 - Amycolatopsis sp. strain and methods of using the same for vanillin production - Google Patents [patents.google.com]

- 8. CN102321563B - Amycolatopsis sp. and method for preparing vanillin through whole-cell transformation of Amycolatopsis sp. - Google Patents [patents.google.com]

- 9. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimycobacterial activity of bacteriocins and their complexes with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced cytotoxicity and apoptosis through inhibiting autophagy in metastatic potential colon cancer SW620 cells treated with Chlorin e6 photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in vivo sensitization of SW620 metastatic colon cancer cells to CDDP-induced apoptosis by the nitric oxide donor DETANONOate: Involvement of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimycobacterial Potential of Amycolatopsin sp. MST-108494 Secondary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the secondary metabolites produced by the actinobacterium Amycolatopsis sp. MST-108494, a strain isolated from Australian soil. The primary focus is on a trio of novel glycosylated polyketide macrolides, designated amycolatopsins A, B, and C, which have demonstrated significant antimycobacterial properties. This document summarizes their biological activities, presents available quantitative data, and outlines the general experimental approaches for their isolation and characterization, serving as a valuable resource for researchers in natural product discovery and antibiotic development.

Core Secondary Metabolites: Amycolatopsins A, B, and C

Chemical investigation of the fermentation products of Amycolatopsis sp. MST-108494 led to the isolation and characterization of three novel 20-membered macrolides: amycolatopsin A, amycolatopsin B, and amycolatopsin C.[1] Structurally, these compounds are glycosylated polyketides, featuring a complex macrolactone ring.[1]

Quantitative Bioactivity Data

The amycolatopsins have been evaluated for their biological activity, revealing potent and selective antimycobacterial effects, as well as cytotoxic activity against human cancer cell lines. The available quantitative data is summarized in the tables below.

Antimycobacterial Activity

Amycolatopsins A and C have shown noteworthy inhibitory activity against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis.[1][2]

| Compound | Target Organism | IC50 (µM) |

| This compound | M. tuberculosis H37Rv | 4.4[1][2] |

| M. bovis | 0.4[3] | |

| Amycolatopsin C | M. tuberculosis H37Rv | 5.7[1] |

| M. bovis | 2.7[3] |

Cytotoxic Activity

In addition to their antimycobacterial properties, amycolatopsins A and B have demonstrated significant cytotoxicity against human cancer cell lines.[2]

| Compound | Cell Line | IC50 (µM) |

| This compound | NCI-H460 (Lung Cancer) | 1.2[2] |

| SW620 (Colon Carcinoma) | 0.08[2] | |

| Amycolatopsin B | NCI-H460 (Lung Cancer) | 0.28[2] |

| SW620 (Colon Carcinoma) | 0.14[2] |

Experimental Protocols

While the complete, detailed experimental protocols from the primary literature were not accessible for this review, this section outlines the general methodologies typically employed for the fermentation, extraction, isolation, and characterization of novel actinobacterial secondary metabolites, based on standard practices in the field.

Fermentation of Amycolatopsis sp. MST-108494

The production of amycolatopsins is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. A typical workflow is as follows:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., a complex medium containing yeast extract, malt extract, and glucose) with a spore suspension or a vegetative mycelial fragment of the strain. The culture is incubated with shaking at an appropriate temperature (typically 28-30°C) until sufficient growth is achieved.

-

Production Fermentation: The seed culture is then used to inoculate larger-scale production fermentation flasks or a bioreactor containing a production medium formulated to enhance the biosynthesis of the target metabolites. The fermentation is carried out for several days under controlled conditions of temperature, agitation, and aeration.

Extraction and Isolation of Amycolatopsins

Following fermentation, the secondary metabolites are extracted and purified using a combination of chromatographic techniques.

-

Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the secondary metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual amycolatopsins. This multi-step process often involves:

-

Solid-Phase Extraction (SPE): To fractionate the crude extract and remove highly polar or non-polar impurities.

-

Medium-Pressure Liquid Chromatography (MPLC): For further fractionation of the SPE eluate.

-

High-Performance Liquid Chromatography (HPLC): The final purification step, often using reversed-phase columns (e.g., C18) with a gradient of water and an organic solvent like acetonitrile or methanol, to yield the pure compounds.

-

The general workflow for the isolation and purification of the amycolatopsins can be visualized as follows:

Structure Elucidation

The chemical structures of the isolated amycolatopsins were determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule and establish the overall structure.

Antimycobacterial Activity Assay

The antimycobacterial activity of the purified compounds is typically assessed using a broth microdilution method against Mycobacterium tuberculosis H37Rv.

-

Inoculum Preparation: A standardized inoculum of the mycobacterial strain is prepared.

-

Assay Plate Preparation: The compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated at 37°C in a humidified atmosphere.

-

Determination of IC50: After a defined incubation period, cell viability is assessed using a colorimetric indicator (e.g., resazurin or MTT), and the half-maximal inhibitory concentration (IC50) is calculated.

The logical flow of the antimycobacterial screening process is depicted below:

Concluding Remarks

The discovery of amycolatopsins A, B, and C from Amycolatopsis sp. MST-108494 highlights the continued importance of actinomycetes as a source of novel bioactive secondary metabolites. Their potent and selective antimycobacterial activity suggests that these compounds could serve as promising leads for the development of new antituberculosis drugs. Further investigation into their mechanism of action, structure-activity relationships, and potential for chemical modification is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers aiming to build upon this initial discovery.

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amycolatopsin A: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide that has demonstrated notable antimycobacterial and cytotoxic activities.[1][2] Isolated from the Australian soil actinomycete, Amycolatopsis sp. MST-108494, this natural product belongs to a rare class of secondary metabolites closely related to the ammocidins and apoptolidins.[1] Its selective inhibition of Mycobacterium tuberculosis highlights its potential as a lead compound in the development of novel therapeutics for tuberculosis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols derived from the primary literature.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through detailed spectroscopic analysis. It is a glycosylated macrolactone characterized by a complex polyketide backbone.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₇₉NO₁₈ | [1] |

| Molecular Weight | 985.53 g/mol | [1] |

| Appearance | White Solid | [1] |

| Optical Rotation | [α]D²⁰ +35 (c 0.1, MeOH) | [3] |

| CAS Number | 2209112-96-7 | [1] |

Biological Activity

This compound has been shown to exhibit potent and selective biological activity, particularly against mycobacteria and certain cancer cell lines.

Antimycobacterial Activity

This compound demonstrates significant inhibitory activity against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG).[1][2] The hydroxylation at the 6-methyl position is believed to be crucial for its antimycobacterial properties.[1]

| Organism | Assay | IC₅₀ (µM) | Reference |

| Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | 4.4 | [2] |

| Mycobacterium bovis (BCG) | Microplate Alamar Blue Assay | 0.4 | [2] |

Cytotoxic Activity

In addition to its antimycobacterial effects, this compound has displayed significant cytotoxicity against human cancer cell lines.[2]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-H460 | Human Lung Cancer | 1.2 | [2] |

| SW620 | Human Colon Carcinoma | 0.08 | [2] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Amycolatopsis sp. MST-108494, the extraction and purification of this compound, and the biological assays used to determine its activity.

Fermentation of Amycolatopsis sp. MST-108494

The production of this compound is achieved through fermentation of the soil isolate Amycolatopsis sp. MST-108494.

Extraction and Purification of this compound

A multi-step process is employed to extract and purify this compound from the fermentation broth.

References

Amycolatopsin A (CAS Number: 2209112-96-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a glycosylated polyketide macrolide antibiotic isolated from the soil actinomycete Amycolatopsis sp. MST-108494.[1] This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, biological activity, and putative mechanism of action. Detailed experimental protocols for assessing its antimycobacterial and cytotoxic activities are provided, along with visual representations of its proposed signaling pathway and experimental workflows.

Physicochemical Properties

This compound is a complex macrolide with the following properties:

| Property | Value | Reference |

| CAS Number | 2209112-96-7 | [1][2][3][4] |

| Molecular Formula | C₆₀H₉₈O₂₃ | [1] |

| Molecular Weight | 1187.4 g/mol | [1] |

| Class | Glycosylated Polyketide Macrolide | [1] |

| Solubility | Soluble in methanol or DMSO | [1] |

| Storage | -20°C for long-term storage | [1] |

Biological Activity

This compound exhibits selective and potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. It also demonstrates significant cytotoxicity against certain human cancer cell lines.

Antimycobacterial Activity

This compound has been shown to inhibit the growth of Mycobacterium bovis (BCG) and the virulent Mycobacterium tuberculosis strain H37Rv.[5]

| Organism | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 4.4 | 5.22 | [5] |

| Mycobacterium bovis (BCG) | 0.4 | 0.47 | [5] |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against human cancer cell lines.

| Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

| NCI-H460 (Human Lung Cancer) | 1.2 | 1.42 | [5] |

| SW620 (Human Colon Carcinoma) | 0.08 | 0.095 | [5] |

Mechanism of Action

While the direct mechanism of action for this compound has not been explicitly elucidated in published literature, its structural similarity to apoptolidins and ammocidins strongly suggests a shared mechanism of action.[1] Apoptolidins and ammocidins are known inhibitors of the mitochondrial F₁F₀-ATP synthase.[5][6][7]

This inhibition of ATP synthase disrupts cellular energy metabolism, leading to a decrease in ATP production. The subsequent energy depletion can trigger the intrinsic apoptotic pathway. This proposed mechanism involves the following key steps:

-

Inhibition of Mitochondrial F₁F₀-ATP Synthase: this compound is predicted to bind to the F₁ subcomplex of the mitochondrial ATP synthase.[2][8]

-

Disruption of Oxidative Phosphorylation: The inhibition of ATP synthase decouples the electron transport chain from ATP synthesis, leading to a collapse of the mitochondrial membrane potential.

-

Induction of Apoptosis: The disruption of mitochondrial function and the resulting cellular stress activate the intrinsic apoptotic cascade, culminating in programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Antimycobacterial Susceptibility Testing

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Microplate reader

Procedure:

-

Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth at 37°C to mid-log phase.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth to achieve the desired final concentrations.

-

Inoculation: Adjust the bacterial culture to a standardized density (e.g., McFarland standard 0.5) and dilute to the final inoculum concentration in 7H9 broth. Add the bacterial suspension to the wells of a 96-well plate.

-

Treatment: Add the serially diluted this compound to the appropriate wells. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

Growth Measurement: Determine bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator such as resazurin.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This protocol outlines a representative method for determining the IC₅₀ of this compound against a mammalian cell line (e.g., SW620) using a tetrazolium-based (MTT) assay.

Materials:

-

SW620 human colon carcinoma cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SW620 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in complete culture medium.

-

Treatment: Replace the culture medium in the wells with the medium containing the serially diluted this compound. Include vehicle controls (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising antimycobacterial agent with a potential mechanism of action involving the inhibition of mitochondrial ATP synthase. Its selective activity against Mycobacterium tuberculosis warrants further investigation for its therapeutic potential. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacological properties and clinical applications of this natural product.

References

- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Amycolatopsin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide antibiotic with promising antimycobacterial properties. Produced by the soil-dwelling actinomycete, Amycolatopsis sp. MST-108494, this complex natural product has garnered interest within the scientific community for its selective activity against Mycobacterium tuberculosis. This technical guide aims to provide a comprehensive overview of the this compound biosynthetic gene cluster, consolidating the available scientific data to facilitate further research and drug development efforts. However, it is crucial to note that as of the latest available data, the complete biosynthetic gene cluster for this compound has not been fully sequenced or characterized in publicly accessible databases. Therefore, this guide is based on the known chemical structure of this compound, biosynthetic logic of similar polyketide macrolides, and general methodologies employed for the characterization of such pathways in Amycolatopsis species.

Chemical Structure and Bioactivity of this compound

This compound belongs to the family of apoptolidin-like macrolides. Its structure features a 20-membered macrolactone ring, adorned with a disaccharide moiety and various functional groups.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₈H₉₅NO₂₂ | [1] |

| Molecular Weight | 1165.4 g/mol | [1] |

| Producing Organism | Amycolatopsis sp. MST-108494 | [1] |

| Biological Activity | Antimycobacterial (inhibits M. tuberculosis H37Rv) | [1] |

Proposed Biosynthesis of the this compound Core Structure

The biosynthesis of the this compound aglycone is predicted to be carried out by a Type I modular polyketide synthase (PKS) system. This multienzyme complex facilitates the iterative condensation of small carboxylic acid extender units to build the polyketide chain. Based on the structure of this compound, a hypothetical modular organization of the PKS can be proposed.

Table 2: Predicted Domain Organization of the this compound Polyketide Synthase

| Module | Extender Unit | Domain Organization | Predicted Modifications |

| Loading Module | Propionyl-CoA | Acyl-CoA Ligase (ACL), Acyl Carrier Protein (ACP) | - |

| Module 1 | Methylmalonyl-CoA | Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER), ACP | Fully reduced |

| Module 2 | Malonyl-CoA | KS, AT, KR, ACP | Hydroxyl group |

| Module 3 | Methylmalonyl-CoA | KS, AT, KR, DH, ACP | Double bond |

| ... | ... | ... | ... |

| Module X | ... | KS, AT, KR, ACP, Thioesterase (TE) | Macrolactonization |

Note: This table represents a hypothetical model based on known polyketide biosynthesis principles. The actual number of modules and their specific domain organization can only be confirmed through the sequencing and analysis of the biosynthetic gene cluster.

Experimental Protocols for Characterization of Biosynthetic Gene Clusters in Amycolatopsis

While the specific experimental protocols for the this compound cluster are not available, the following methodologies are standardly employed for the identification and characterization of biosynthetic gene clusters in Amycolatopsis and related actinomycetes.

Genomic DNA Isolation and Sequencing

High-quality genomic DNA is isolated from a pure culture of Amycolatopsis sp. MST-108494. This is typically followed by whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a complete and accurate genome assembly.

Bioinformatic Analysis of the Genome

The assembled genome is then subjected to bioinformatic analysis to identify putative secondary metabolite biosynthetic gene clusters. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is used to predict the boundaries of the gene cluster, the open reading frames (ORFs) within it, and the putative function of the encoded proteins based on homology to known biosynthetic enzymes.

Gene Inactivation and Heterologous Expression

To confirm the involvement of a candidate gene cluster in this compound biosynthesis, targeted gene inactivation experiments are performed. This involves disrupting or deleting a key gene within the cluster (e.g., a PKS gene) and observing the resulting phenotype. A loss of this compound production in the mutant strain would confirm the cluster's role. Alternatively, the entire biosynthetic gene cluster can be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain, to verify its ability to produce this compound.

Visualizing the Proposed Biosynthetic Pathway

The following diagram, generated using the DOT language, illustrates the proposed logical flow of this compound biosynthesis, from the precursor molecules to the final natural product.

Caption: Proposed biosynthetic pathway of this compound.

Logical Workflow for Gene Cluster Identification

The process of identifying and characterizing a novel biosynthetic gene cluster follows a logical and iterative workflow, as depicted in the diagram below.

Caption: Workflow for biosynthetic gene cluster identification.

Conclusion and Future Directions

The study of the this compound biosynthetic gene cluster is still in its infancy. The immediate and most critical next step is the whole-genome sequencing of Amycolatopsis sp. MST-108494. This will provide the foundational data necessary to identify and analyze the gene cluster responsible for the production of this potent antimycobacterial agent. Subsequent detailed characterization of the biosynthetic genes and their encoded enzymes will not only provide insights into the fascinating biochemistry of macrolide biosynthesis but also open avenues for the bioengineering of novel this compound analogs with improved therapeutic properties. The information presented in this guide, although based on predictive models, provides a solid framework for initiating and guiding these future research endeavors.

References

Preliminary Screening of Amycolatopsin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide originating from the soil bacterium Amycolatopsis sp. MST-108494.[1][2][3][4] As a member of the diverse Amycolatopsis genus, known for producing a wide array of bioactive secondary metabolites including the notable antibiotics vancomycin and rifamycin, this compound presents a promising candidate for further investigation in drug discovery and development.[2] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its antimycobacterial and cytotoxic properties. The guide outlines detailed experimental protocols for assessing these activities and discusses the current understanding of its potential mechanisms of action, supported by quantitative data and visual workflows.

Quantitative Bioactivity Data

The initial bioactivity screening of this compound has revealed potent activity against both mycobacterial strains and human cancer cell lines. The following tables summarize the key quantitative data obtained from these preliminary studies.

| Target Organism/Cell Line | Bioactivity Metric | Value (µM) |

| Mycobacterium tuberculosis (H37Rv) | IC₅₀ | 4.4 |

| Mycobacterium bovis (BCG) | IC₅₀ | 0.4 |

Table 1: Antimycobacterial Activity of this compound. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of this compound required to inhibit the growth of the mycobacterial strains by 50%.

| Target Organism/Cell Line | Bioactivity Metric | Value (µM) |

| NCI-H460 (Human Lung Cancer) | IC₅₀ | 1.2 |

| SW620 (Human Colon Carcinoma) | IC₅₀ | 0.08 |

Table 2: Cytotoxic Activity of this compound. The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of this compound that reduces the viability of the cancer cell lines by 50%.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary screening of this compound.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol is a common and effective method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium species.

Materials:

-

7H9 broth base

-

Albumin-dextrose-catalase (ADC) enrichment

-

Glycerol

-

Tween 80

-

This compound stock solution (in DMSO)

-

Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG culture

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Mycobacterial Inoculum:

-

Culture the mycobacterial strain in 7H9 broth supplemented with ADC and glycerol until it reaches the mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

-

Dilute the adjusted inoculum 1:20 in 7H9 broth.

-

-

Plate Setup:

-

Add 100 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.

-

In the test wells, perform a serial two-fold dilution of this compound in 7H9 broth. The final volume in each well should be 100 µL.

-

Include a drug-free control (containing only broth and inoculum) and a sterile control (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted mycobacterial inoculum to each test and drug-free control well.

-

Seal the plate with a breathable membrane and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Incubate the plate for an additional 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.

-

For quantitative results, read the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 530 nm and an emission of 590 nm.

-

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, SW620)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for the MTT Cytotoxicity Assay.

Proposed Signaling Pathways

The exact mechanisms of action for this compound have not been definitively elucidated. However, based on its structural similarity to other macrolides, the following pathways are proposed.

Antimycobacterial Mechanism:

Macrolide antibiotics typically exert their antimycobacterial effects by inhibiting protein synthesis.[5][6][7][8] They bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides and thereby halting protein elongation.[5][7]

Caption: Proposed antimycobacterial mechanism of this compound.

Cytotoxic Mechanism:

This compound is structurally related to apoptolidin and ammocidin, which have been shown to induce apoptosis by inhibiting the mitochondrial F₀F₁-ATP synthase.[9] This inhibition disrupts cellular energy metabolism, leading to programmed cell death.

Caption: Proposed cytotoxic mechanism of this compound.

Conclusion and Future Directions

The preliminary bioactivity screening of this compound reveals its potential as a dual-action agent with both antimycobacterial and cytotoxic properties. The potent activity against M. tuberculosis and cancer cell lines warrants further investigation. Future research should focus on:

-

Definitive Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both mycobacteria and cancer cells.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of tuberculosis and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for its desired targets while minimizing off-target effects.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a starting point for more in-depth studies aimed at translating this promising natural product into a clinically relevant therapeutic agent.

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. npatlas.org [npatlas.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Marine Macrolides to Tackle Antimicrobial Resistance of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Discovery of Natural Products from Amycolatopsis

For Researchers, Scientists, and Drug Development Professionals

The genus Amycolatopsis represents a rich and diverse source of bioactive natural products, holding significant promise for the discovery of novel therapeutics. Historically, this genus has yielded clinically important antibiotics such as vancomycin and rifamycin.[1][2][3] With the rise of antibiotic resistance, there is a renewed urgency to explore the biosynthetic potential of these filamentous actinobacteria.[1][2] This guide provides a comprehensive overview of the core methodologies, quantitative data on known compounds, and key regulatory pathways involved in the discovery of natural products from Amycolatopsis.

A Rich Reservoir of Bioactive Compounds

Amycolatopsis species are prolific producers of a wide array of secondary metabolites, which are not essential for their primary growth but often confer a selective advantage in their natural environment. These compounds exhibit a remarkable chemical diversity, belonging to several major classes.[4][5][6][7]

Major Classes of Natural Products from Amycolatopsis

-

Glycopeptide Antibiotics: This class includes the well-known antibiotic vancomycin, produced by Amycolatopsis orientalis.[1][3] Glycopeptides are crucial in treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

-

Polyketides: This diverse group includes the rifamycins, potent antibiotics produced by Amycolatopsis mediterranei.[1] Other polyketides from this genus exhibit a wide range of structures and biological activities.

-

Polyphenols, Macrolides, and Macrolactams: These classes contribute to the broad spectrum of bioactivities observed in Amycolatopsis extracts, including antimicrobial and cytotoxic effects.[4][5][6][7]

-

Thiazolyl Peptides and Cyclic Peptides: These compounds often exhibit potent and specific biological activities.[4][5][6][7]

-

Other Bioactive Molecules: The genus also produces a variety of other compounds, including enediyne derivatives, sesquiterpenes, and amides, with antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties.[4][5][6][7]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of natural products isolated from various Amycolatopsis species. This data is crucial for comparing the potency of different compounds and for identifying promising leads for further development.

Table 1: Antibacterial Activity of Amycolatopsis Natural Products

| Compound | Producing Strain | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Amycophthalazinone A | Lichen-associated Amycolatopsis sp. | S. aureus, Salmonella typhi | 32 | [1] |

| 2-carbamoyl-3-hydroxy-1,4-naphthoquinone | Lichen-associated Amycolatopsis sp. | MRSA | 2 | [2] |

| Amycolasporin C | Lichen-associated Amycolatopsis sp. | Bacillus subtilis, S. aureus, E. coli | 25 | [2] |

| MJ347-81F4 A | Amycolatopsis sp. MJ347-81F4 | MRSA, Enterococcus faecalis | 0.006 - 0.1 | [9] |

| Macrotermycin A | Amycolatopsis sp. M39 (from a termite) | S. aureus | 1.5 | [2] |

| Macrotermycin C | Amycolatopsis sp. M39 (from a termite) | S. aureus | 10 | [2] |

| Keratinimicin A & C | Amycolatopsis keratiniphila NRRL B24117 | Gram-positive pathogens | Similar to vancomycin | [2] |

| ECO-0501 | Amycolatopsis orientalis ATCC 43491 | MRSA, VRE | 19.5 - 39 | [10] |

| Pradimicin-IRD | Amycolatopsis sp. IRD-009 | Streptococcus agalactiae, S. aureus, Pseudomonas aeruginosa | 3.15 | [11] |

| Compounds 106-110 | Amycolatopsis sp. | S. aureus JC-1, MRSA | 0.2 - 0.78 | [11] |

| Vancomycin | Amycolatopsis orientalis | S. aureus JC-1, MRSA | 0.78, 1.58 | [11] |

| Compounds 71 & 73 | Amycolatopsis sp. | MRSA, S. aureus, S. pyogenes, B. subtilis, M. luteus | 0.5 - 8.0 (µM) | [11] |

| Macrotermycin A | Amycolatopsis sp. M39 | B. subtilis, S. aureus, S. cerevisiae, C. albicans | 1.0, 1.5, 5.0, 10 | [11] |

Table 2: Cytotoxic Activity of Amycolatopsis Natural Products

| Compound | Producing Strain | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Amycolactam | Amycolatopsis saalfeldensis | Gastric and colon cancer | 0.8, 2.0 | [2] |

| Kigamicin D | Amycolatopsis sp. ML630-mF1 | Various mouse cancer cell lines | ~0.95 | [3] |

| Thioamycolamides A & C | Amycolatopsis sp. 26-4 | - | 6.53 - 21.22 | [11] |

| Compound 1 & 2 | - | HTB-26 (breast), PC-3 (pancreatic), HepG2 (hepatocellular) | 10 - 50 | [12] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery of natural products from Amycolatopsis.

Fermentation for Natural Product Production

Objective: To cultivate Amycolatopsis strains under conditions that favor the production of secondary metabolites.

Materials:

-

Amycolatopsis strain of interest

-

Seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium)

-

Production medium (e.g., a complex medium rich in carbohydrates and nitrogen sources)

-

Sterile baffled flasks or a bioreactor

-

Incubator shaker

Protocol:

-

Inoculum Preparation:

-

Aseptically transfer a single colony or a cryopreserved stock of the Amycolatopsis strain to a flask containing the seed culture medium.

-

Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 2-4 days, or until good growth is observed (turbid culture with filamentous growth).

-

-

Production Culture:

-

Inoculate the production medium with a 5-10% (v/v) of the seed culture.

-

For flask cultures, use baffled flasks to ensure adequate aeration. For bioreactors, maintain dissolved oxygen levels through controlled agitation and aeration.

-

Incubate the production culture at 28-30°C with shaking for 7-14 days. The optimal fermentation time will vary depending on the strain and the target compound.

-

Monitor the fermentation by measuring parameters such as pH, cell growth (dry cell weight), and product formation (e.g., by HPLC analysis of small aliquots of the culture broth).

-

Isolation and Purification of Natural Products

Objective: To extract and purify the target natural product from the fermentation broth.

Materials:

-

Fermentation broth

-

Organic solvent (e.g., ethyl acetate, butanol)

-

Rotary evaporator

-

Chromatography equipment (e.g., column chromatography, HPLC)

-

Silica gel, Sephadex LH-20, or other suitable stationary phases

-

A selection of solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Protocol:

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times to maximize recovery.

-

Extract the mycelial cake with a suitable solvent (e.g., acetone or methanol), then partition the extract between water and an immiscible organic solvent.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to a primary fractionation step using column chromatography (e.g., silica gel or Sephadex LH-20). Elute with a gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate to methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC and test for biological activity.

-

Pool the active fractions and subject them to further purification steps using preparative HPLC with a suitable column (e.g., C18) and a specific solvent system.

-

Collect the purified compound and verify its purity by analytical HPLC.

-

Structure Elucidation

Objective: To determine the chemical structure of the purified natural product.

Materials:

-

Purified natural product

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

UV-Vis spectrophotometer

-

Infrared (IR) spectrometer (optional)

Protocol:

-

Mass Spectrometry:

-

Determine the molecular weight and molecular formula of the compound using high-resolution mass spectrometry (HR-MS).

-

Obtain fragmentation patterns using tandem mass spectrometry (MS/MS) to gain insights into the substructures of the molecule.

-

-

Nuclear Magnetic Resonance Spectroscopy:

-

Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent.

-

Analyze the NMR data to determine the connectivity of atoms and the stereochemistry of the molecule.

-

-

Spectroscopic Analysis:

-

Obtain the UV-Vis spectrum to identify any chromophores present in the molecule.

-

Obtain the IR spectrum to identify functional groups.

-

Bioactivity Screening

Objective: To assess the biological activity of the crude extracts, fractions, and purified compounds.

a) Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Materials:

-

Test compound or extract

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Inoculum:

-

Grow the test microorganism in a suitable broth to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

-

-

Serial Dilution:

-

Prepare a series of twofold dilutions of the test compound or extract in the growth medium in the wells of a 96-well plate.[14]

-

Include a positive control (a known antibiotic) and a negative control (medium with no compound).

-

-

Inoculation and Incubation:

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

b) Cytotoxicity Assay (e.g., MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

-

Incubation:

-

Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay and IC50 Determination:

-

Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.[16]

-

Signaling Pathways and Experimental Workflows

The production of secondary metabolites in Amycolatopsis is tightly regulated by complex signaling pathways. Understanding these pathways is key to unlocking the full biosynthetic potential of these organisms, including the activation of "silent" or "cryptic" biosynthetic gene clusters (BGCs).[17]

Activation of Silent Biosynthetic Gene Clusters

Genomic sequencing has revealed that Amycolatopsis genomes contain a large number of BGCs that are not expressed under standard laboratory conditions.[17][18] Several strategies can be employed to activate these silent gene clusters and discover novel natural products.

-

Co-culture: Cultivating Amycolatopsis with other microorganisms can trigger the production of previously undetected compounds.[19] For example, a chemical signal from Streptomyces coelicolor M145 induces the production of the antibiotic amycomicin in Amycolatopsis sp. AA4.[19]

-

Chemical Elicitors: The addition of small molecules to the culture medium can also induce the expression of silent BGCs. These elicitors can be known signaling molecules or compounds identified through high-throughput screening.

-

Genetic Manipulation: Overexpression of pathway-specific activator genes or deletion of repressor genes within a silent BGC can lead to its activation.

Caption: Activation of a silent BGC in Amycolatopsis by external signals.

Experimental Workflow for Natural Product Discovery

The discovery of novel natural products from Amycolatopsis typically follows a systematic workflow, from the initial cultivation of the microorganism to the final characterization of a bioactive compound.

Caption: A general workflow for the discovery of natural products from Amycolatopsis.

Genome Mining Workflow

With the advent of affordable and rapid genome sequencing, a genomics-driven approach, known as genome mining, has become a powerful tool for discovering novel natural products.[17] This workflow allows for the targeted identification of BGCs that are likely to produce interesting compounds.

Caption: A workflow for the genome mining of Amycolatopsis for novel natural products.

Conclusion

The genus Amycolatopsis remains a fertile ground for the discovery of novel, bioactive natural products. By combining traditional fermentation and screening approaches with modern genomics and metabolic engineering, researchers can continue to unlock the vast biosynthetic potential of these remarkable microorganisms. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to embark on or advance their research in this exciting field, ultimately contributing to the development of new medicines to address pressing global health challenges.

References

- 1. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects [mdpi.com]

- 2. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis | Semantic Scholar [semanticscholar.org]

- 6. Secondary Metabolites of the Genus <i>Amycolatopsis</i>: Structures, Bioactivities and Biosynthesis - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-conferences.org [bio-conferences.org]

- 14. Antibacterial activity of actinomycetes isolated from different soil samples of Sheopur (A city of central India) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activities of actinomycetes isolated from unexplored regions of Sundarbans mangrove ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models [mdpi.com]

- 17. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative Genomics and Biosynthetic Potential Analysis of Two Lichen-Isolated Amycolatopsis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

Amycolatopsin A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide that has demonstrated notable antimycobacterial and cytotoxic activities.[1][2] Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this natural product belongs to a class of compounds that are of significant interest to the pharmaceutical industry for the development of new therapeutic agents.[1][2] This document provides an in-depth technical guide to the existing literature on this compound, with a focus on its biological activities, the experimental protocols used for its characterization, and its chemical properties.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C47H78O18 | Khalil et al., 2017 |

| Molecular Weight | 935.1 g/mol | Khalil et al., 2017 |

| Appearance | White, amorphous solid | Khalil et al., 2017 |

| Source | Amycolatopsis sp. MST-108494 (from Australian soil) | [1][2] |

Biological Activity

This compound has been evaluated for its antimycobacterial and cytotoxic properties. The following tables summarize the quantitative data available in the literature.

Antimycobacterial Activity

| Organism | Assay | IC50 (µM) | Reference |

| Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 4.4 | |

| Mycobacterium bovis (BCG) | Microplate Alamar Blue Assay (MABA) | 0.4 |

Cytotoxicity

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| NCI-H460 | Human Lung Cancer | Alamar Blue | 1.2 | |

| SW620 | Human Colon Carcinoma | Alamar Blue | 0.08 |

Mechanism of Action

As of the latest available literature, the specific mechanism of action for this compound has not been elucidated. Further research is required to identify its molecular target(s) and the signaling pathways it may modulate.

Experimental Protocols

The following sections detail the methodologies cited for the key experiments related to the biological evaluation of this compound.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of this compound was determined using a Microplate Alamar Blue Assay (MABA).

Protocol:

-

Inoculum Preparation: Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG) were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC). Cultures were grown to an optical density at 600 nm (OD600) of 0.6-0.8. The bacterial suspension was then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Assay Plate Preparation: The assay was performed in sterile 96-well microplates. This compound was serially diluted in Middlebrook 7H9 broth.

-

Incubation: 100 µL of the diluted bacterial suspension was added to each well containing the test compound. The plates were incubated at 37°C for 7 days for M. tuberculosis H37Rv and 5 days for M. bovis (BCG).

-

Alamar Blue Addition: After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 were added to each well.

-

Result Reading: The plates were incubated for an additional 24 hours at 37°C. The fluorescence was read at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 value was determined as the concentration of the compound that resulted in a 50% reduction in fluorescence compared to the untreated control.

Cytotoxicity Assay

The cytotoxicity of this compound against human cancer cell lines was evaluated using an Alamar Blue-based assay.

Protocol:

-

Cell Culture: Human lung cancer (NCI-H460) and colon carcinoma (SW620) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

Alamar Blue Addition: 10 µL of Alamar Blue reagent was added to each well.

-

Result Reading: The plates were incubated for a further 4-6 hours, and the absorbance was measured at 570 nm with a reference wavelength of 600 nm. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Conclusion

This compound is a promising natural product with potent antimycobacterial and cytotoxic activities. The data presented in this review, compiled from the existing scientific literature, provides a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology. Further investigation into the mechanism of action of this compound is warranted and could pave the way for the development of novel therapeutic agents.

References

Initial Characterization of Amycolatopsin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a recently discovered glycosylated polyketide macrolide with promising antimycobacterial properties. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this natural product represents a potential new scaffold for the development of novel antibiotics targeting Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its discovery, chemical structure, biological activity, and the experimental protocols utilized in its initial investigation.

Discovery and Source

This compound was first identified during a screening program aimed at discovering new secondary metabolites from actinobacteria. It is produced by Amycolatopsin sp. MST-108494, a strain isolated from a soil sample collected in Southern Australia. The discovery was the result of a systematic approach involving fermentation optimization and analytical chemical profiling to detect and enhance the production of this rare class of compounds[1]. Along with this compound, two analogues, Amycolatopsin B and C, were also isolated and characterized from the same bacterial strain[1].

Chemical Structure and Properties

This compound is classified as a glycosylated macrolactone, belonging to the polyketide family of natural products. Its structure is closely related to other known macrolides such as the ammocidins and apoptolidins[1]. The detailed elucidation of its planar structure and relative stereochemistry was accomplished through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C58H93NO22 | [2] |

| Molecular Weight | 1159.35 g/mol | [2] |

| CAS Registry Number | 2209112-96-7 | [3] |

Biological Activity

Initial biological evaluation of this compound has revealed selective and potent activity against mycobacteria. This section summarizes the key quantitative data obtained from these early studies.

Table 2: In Vitro Biological Activity of this compound

| Target Organism/Cell Line | Assay | Result (IC50) | Reference |

| Mycobacterium tuberculosis (H37Rv) | Growth Inhibition | 4.4 µM | [4] |

| Mycobacterium bovis (BCG) | Growth Inhibition | 0.4 µM | [4] |

| Human Colon Carcinoma (SW620) | Cytotoxicity | 0.08 µM | [4] |

| Human Lung Cancer (NCIH-460) | Cytotoxicity | 1.2 µM | [4] |

The data indicates that this compound is a potent inhibitor of mycobacterial growth. Notably, it also exhibits significant cytotoxicity against certain human cancer cell lines, a characteristic shared with its structural relatives, the apoptolidins[1][4]. Structure-activity relationship (SAR) studies suggest that the hydroxylation of the 6-methyl group, present in this compound, enhances its antimycobacterial properties[1].

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound.

Fermentation of Amycolatopsis sp. MST-108494

-

Seed Culture: A seed culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at 28-30°C with shaking for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out in shake flasks or a bioreactor at 28-30°C for 7-10 days. The production of this compound is monitored by analytical techniques such as HPLC-MS.

Extraction and Isolation of this compound

The workflow for the extraction and isolation of this compound is a multi-step process designed to separate the compound of interest from the complex fermentation broth.

Caption: Experimental workflow for the extraction and isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and the connectivity of the atoms.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provided additional information about the functional groups and chromophores present in the molecule.

Biological Assays

-

Antimycobacterial Activity Assay: The antimycobacterial activity was assessed using a broth microdilution method to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) against M. tuberculosis H37Rv and M. bovis BCG.

-

Cytotoxicity Assay: The cytotoxicity of this compound against mammalian cell lines was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay to determine the IC50 values.

Signaling Pathways and Mechanism of Action

The initial characterization of this compound did not include detailed studies on its mechanism of action or its effects on specific signaling pathways. The potent and selective antimycobacterial activity suggests that it may target a pathway or cellular process unique to or essential for mycobacteria. The cytotoxicity against cancer cell lines hints at a potential interaction with fundamental cellular processes such as apoptosis, similar to the known mechanism of the related apoptolidins. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Amycolatopsin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated macrolactone produced by the actinobacterium Amycolatopsis sp. MST-108494.[1] This document provides detailed protocols for the fermentation, isolation, and purification of this compound, compiled from established methodologies for secondary metabolites from the genus Amycolatopsis. These protocols are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel antibiotics.

Data Presentation

Table 1: Fermentation Parameters for Amycolatopsis sp.

| Parameter | Recommended Value/Range | Notes |

| pH | 7.0 - 7.6 | Optimal for growth and secondary metabolite production.[2] |

| Temperature | 29 - 30°C | Mesophilic growth range for most Amycolatopsis species.[2] |

| Agitation | 220 - 255 rpm | Ensures adequate aeration and nutrient distribution.[2] |

| Inoculum Size | 4.5% (v/v) | A standardized inoculum size for consistent fermentation batches.[2] |

| Fermentation Time | 10 - 12 days | The typical duration to reach maximum production of secondary metabolites.[3] |

Table 2: Solvent Ratios for Extraction and Chromatography

| Process Step | Solvent System | Ratio (v/v) | Purpose |

| Mycelial Cake Extraction | Ethyl Acetate | 1:1 with supernatant volume | Extraction of lipophilic compounds from the mycelial mass.[4] |

| Reversed-Phase HPLC (Gradient) | Acetonitrile/Water | 20:80 to 80:20 | Elution gradient for separating compounds of varying polarity. |

Experimental Protocols

Fermentation of Amycolatopsis sp. MST-108494

This protocol outlines the cultivation of Amycolatopsis sp. for the production of this compound.

Materials:

-

Amycolatopsis sp. MST-108494 culture

-

Seed culture medium (e.g., Yeast Extract-Malt Extract Broth)

-

Production medium (e.g., Starch-Casein Nitrate Agar)

-

Shaker incubator

-

Sterile flasks

Procedure:

-

Inoculum Preparation: Inoculate a flask containing seed culture medium with Amycolatopsis sp. MST-108494 from a stock culture. Incubate at 29-30°C with agitation (220-255 rpm) for 2-3 days until a dense culture is obtained.[2]

-

Production Culture: Inoculate the production medium with the seed culture at a ratio of 4.5% (v/v).[2]

-

Fermentation: Incubate the production culture at 29-30°C with agitation (220-255 rpm) for 10-12 days.[2][3] Monitor the culture for growth and production of the target compound. The majority of antibacterial activity for similar compounds has been found in the mycelial cake after this period.[3]

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth and mycelial cake.

Materials:

-

Fermentation culture

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Separation of Mycelium: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.

-

Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.

-